molecular formula C17H21N3O2 B5205469 N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-2-methoxyacetamide

N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-2-methoxyacetamide

Cat. No. B5205469
M. Wt: 299.37 g/mol
InChI Key: CRXCNAPLFSXDRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-2-methoxyacetamide, also known as BMA-168, is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. BMA-168 is a small molecule that has been synthesized through various methods and has shown promising results in preclinical studies.

Mechanism of Action

The mechanism of action of N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-2-methoxyacetamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and pathways involved in cancer cell growth and proliferation. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-2-methoxyacetamide has also been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-2-methoxyacetamide has been shown to have various biochemical and physiological effects. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. In animal models, N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-2-methoxyacetamide has been shown to improve cognitive function and reduce amyloid-beta levels in the brain, which are associated with Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-2-methoxyacetamide is its high purity and yield, which makes it suitable for use in lab experiments. It has also shown promising results in preclinical studies, which makes it a potential candidate for further research. However, one of the limitations of N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-2-methoxyacetamide is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-2-methoxyacetamide research. One area of interest is its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another area of interest is its potential use in the treatment of other diseases, such as Parkinson's disease and Huntington's disease. Further research is also needed to fully understand the mechanism of action of N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-2-methoxyacetamide and to optimize its pharmacological properties for clinical use.
Conclusion:
In conclusion, N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-2-methoxyacetamide is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. It has been synthesized through various methods and has shown promising results in preclinical studies. N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-2-methoxyacetamide has potential applications in cancer research, Alzheimer's disease, and other diseases. Further research is needed to fully understand its mechanism of action and to optimize its pharmacological properties for clinical use.

Synthesis Methods

N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-2-methoxyacetamide can be synthesized through various methods, including the reaction of 2-chloro-N-(pyridin-3-ylmethyl)acetamide with benzylmethylamine. Another method involves the reaction of 2-(chloromethyl)oxirane with N-(pyridin-3-ylmethyl)acetamide followed by the reaction with benzylmethylamine. Both methods have been reported to yield N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-2-methoxyacetamide with high purity and yield.

Scientific Research Applications

N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-2-methoxyacetamide has shown potential therapeutic applications in various fields of scientific research. One of the primary areas of interest is its use in cancer research. N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-2-methoxyacetamide has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. It has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to improve cognitive function in animal models.

properties

IUPAC Name

N-[[2-[benzyl(methyl)amino]pyridin-3-yl]methyl]-2-methoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-20(12-14-7-4-3-5-8-14)17-15(9-6-10-18-17)11-19-16(21)13-22-2/h3-10H,11-13H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRXCNAPLFSXDRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2=C(C=CC=N2)CNC(=O)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-2-methoxyacetamide

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